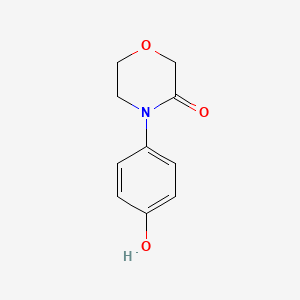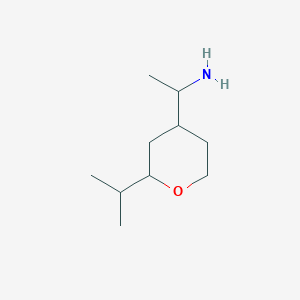
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine is an organic compound with the molecular formula C10H21NO. This compound features a tetrahydropyran ring substituted with an isopropyl group and an ethanamine side chain.
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-isopropyltetrahydro-2H-pyran-4-one with ethylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
化学反応の分析
Types of Reactions
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of biological pathways. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-one: Contains a ketone group instead of an amine.
2-Isopropyltetrahydro-2H-pyran-4-amine: Lacks the ethanamine side chain.
Uniqueness
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine is unique due to its combination of a tetrahydropyran ring with an isopropyl group and an ethanamine side chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in synthetic chemistry and pharmaceuticals.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
1-(2-propan-2-yloxan-4-yl)ethanamine |
InChI |
InChI=1S/C10H21NO/c1-7(2)10-6-9(8(3)11)4-5-12-10/h7-10H,4-6,11H2,1-3H3 |
InChIキー |
HPZNDLHTGAZIOT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CC(CCO1)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


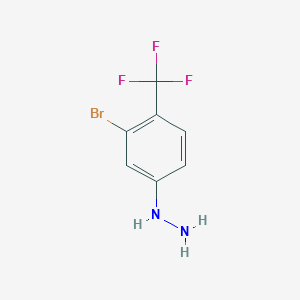
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylicacid](/img/structure/B13576562.png)
![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
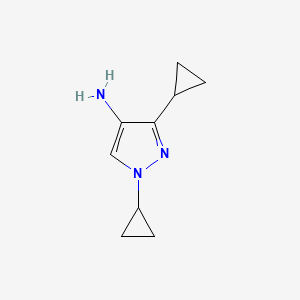
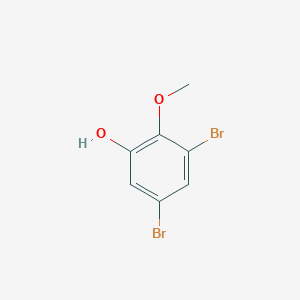
![3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)
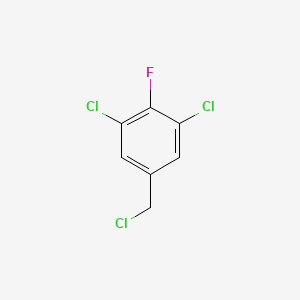
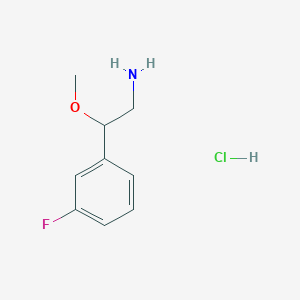
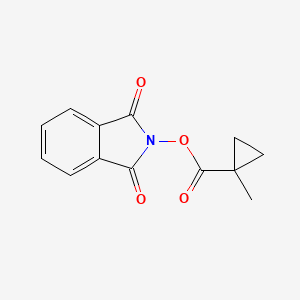
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B13576622.png)
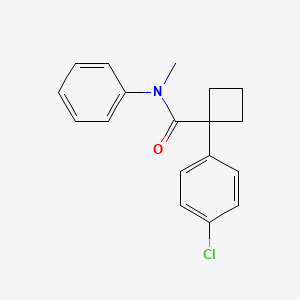
![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)
